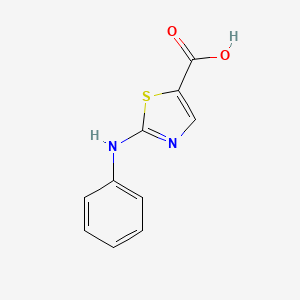

2-anilino-1,3-thiazole-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-anilino-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2S . It is a solid substance that should be stored in a dark place, sealed in dry, at a temperature between 2-8 degrees Celsius .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesized compounds were characterized using FTIR and NMR .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2S/c13-9(14)8-6-11-10(15-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 220.25 . The compound should be stored in a dark place, sealed in dry, at a temperature between 2-8 degrees Celsius .Scientific Research Applications

Organometallic Chemistry and Catalysis

The synthesis of chiral 3-(2′-imidazolinyl)anilines, related structurally to 2-anilino-1,3-thiazole-5-carboxylic Acid, demonstrates their utility in organometallic chemistry. These compounds are precursors to unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, obtained through aryl C–H bond activation. Such complexes have potential applications in asymmetric catalysis and synthetic chemistry, showcasing the versatility of thiazole derivatives in facilitating complex chemical transformations (Yang et al., 2011).

Synthesis of Heterocyclic Compounds

Thiazolecarboxylic acid derivatives, including this compound, serve as key intermediates in the synthesis of a broad range of heterocyclic compounds. For instance, they are used to create N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes. These compounds have significant implications in developing pharmaceuticals and agrochemicals, demonstrating the critical role of thiazole derivatives in medicinal chemistry (Dovlatyan et al., 2004).

Anticancer Activity

Thiazole derivatives, structurally related to this compound, have shown promising anticancer properties. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, synthesized from related thiazole compounds, exhibit significant in vitro cytotoxicity against various cancer cell lines. This highlights the potential of thiazole-based compounds in anticancer drug development and the importance of exploring their biological activities (Atta & Abdel-Latif, 2021).

Material Science and Coordination Chemistry

In material science and coordination chemistry, thiazole-5-carboxylic acid and its derivatives are utilized to construct coordination polymers with metals such as copper. These polymers exhibit diverse dimensionalities and properties, including structural transformation capabilities, which are of interest for applications in catalysis, molecular recognition, and as functional materials in electronics and photonics. The ability to form coordination polymers underscores the utility of thiazole derivatives in designing new materials with specific functions (Meundaeng et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-anilino-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDCBFYWWGXIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133972-63-1 |

Source

|

| Record name | 2-(phenylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)

![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)